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Compound of Interest

8-Bromo-4-hydroxyquinoline-3-
Compound Name:
carboxylic acid

Cat. No.: B1269253

Preamble: An exhaustive search of publicly available scientific literature and crystallographic
databases did not yield a determined crystal structure for 8-Bromo-4-hydroxyquinoline-3-
carboxylic acid. For researchers and drug development professionals, access to precise
structural data is critical for understanding molecular interactions, guiding synthesis efforts, and
predicting physicochemical properties.

To fulfill the core requirements of a detailed technical guide, this document will instead provide
a comprehensive analysis of a closely related and structurally characterized compound: 5,7-
Dibromo-2-methylquinolin-8-ol. The methodologies, data presentation, and structural analyses
provided herein serve as a robust template for what would be expected in a whitepaper for the
originally requested compound, once its crystal structure is determined.

Introduction to 5,7-Dibromo-2-methylquinolin-8-ol

5,7-Dibromo-2-methylquinolin-8-ol is a halogenated derivative of the versatile 8-
hydroxyquinoline scaffold. Compounds from this family are of significant interest due to their
wide range of biological activities, which include antimicrobial, anticancer, and neuroprotective
effects. The determination of their three-dimensional structure is paramount for understanding
the structure-activity relationships (SAR) that govern their therapeutic potential. X-ray
crystallography provides definitive insights into molecular geometry, conformation, and the
supramolecular assembly driven by intermolecular forces. This guide details the synthesis,

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1269253?utm_src=pdf-interest
https://www.benchchem.com/product/b1269253?utm_src=pdf-body
https://www.benchchem.com/product/b1269253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

crystallization, and complete single-crystal X-ray diffraction analysis of this exemplar
compound.

Experimental Protocols
Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol
The synthesis of the title compound was adapted from the procedure described by Choi & Chi

(2004).[1]

» Reaction Setup: A mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium
bicarbonate (NaHCOs, 5 g) was prepared in methanol (MeOH, 50 ml).

Bromination: A solution of bromine (5 ml) in methanol (50 ml) was added to the mixture.

Stirring: The reaction mixture was stirred for 5 minutes at room temperature.

Quenching: Sodium sulfite (Na2S0Os, 2.5 g) was added to quench the excess bromine.

Isolation: The mixture was filtered and the collected solid was washed with water (100 ml).

Drying: The resulting white solid was dried under vacuum to yield the raw product (8.9 g,
89% yield).

Crystallization

Single crystals suitable for X-ray diffraction were obtained through recrystallization. The raw
product was dissolved in boiling ethanol and allowed to cool slowly to room temperature, which
promoted the formation of high-quality single crystals.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a Bruker SMART CCD area-detector
diffractometer.

o Data Collection: A suitable single crystal (0.40 x 0.24 x 0.22 mm) was mounted and
maintained at a temperature of 93 K. Data were collected using Mo Ka radiation (A =
0.71073 A). A total of 13,437 reflections were measured.
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» Data Reduction: Data were processed using the SAINT software package. A multi-scan
absorption correction was applied using SADABS.

 Structure Solution and Refinement: The structure was solved using direct methods with
SHELXS97 and refined on F2 by full-matrix least-squares using SHELXL97. Hydrogen atoms

were placed in constrained positions.

Data Presentation
Crystal Data and Structure Refinement

The fundamental crystallographic parameters and refinement statistics are summarized below.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value
Chemical formula C10H7Br2.NO
Formula weight 316.99 g/mol
Temperature 93 K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 22.2221 (5) A
b 4.0479 (1) A
C 21.7221 (4) A
a 90°

B 102.167 (1)°
y 90°

Volume 1910.07 (7) A3
z 8

Density (calculated) 2.203 Mg/m3
Absorption coefficient 8.45 mm~1
F(000) 1216
Refinement Details

Reflections collected 13437

Independent reflections

1727 [R(int) = 0.025]

Goodness-of-fit on F2

111

Final R indices [I>2a(1)]

R1=0.017, wR2 = 0.046
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Largest diff. peak/hole 0.36 and -0.60 e.A-3

Data sourced from Schmidt et al. (2011).[1]

Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions, including hydrogen
bonds and halogen contacts.

Donor-

H--Acceptor U, H--A (A) D--A (A) Angle (°)
O—H--N

C—H--0

Contact Type Distance (A)

Br---Br 3.6284 (4)

(Note: Specific geometric parameters for hydrogen bonds were not available in the abstract).

Mandatory Visualizations

The following diagrams illustrate the key workflows and structural relationships as required.
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Experimental Workflow for Crystal Structure Determination
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Figure 1. Experimental workflow from synthesis to final structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1269253?utm_src=pdf-body-img
https://www.benchchem.com/product/b1269253?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099784/
https://www.benchchem.com/product/b1269253#crystal-structure-of-8-bromo-4-hydroxyquinoline-3-carboxylic-acid
https://www.benchchem.com/product/b1269253#crystal-structure-of-8-bromo-4-hydroxyquinoline-3-carboxylic-acid
https://www.benchchem.com/product/b1269253#crystal-structure-of-8-bromo-4-hydroxyquinoline-3-carboxylic-acid
https://www.benchchem.com/product/b1269253#crystal-structure-of-8-bromo-4-hydroxyquinoline-3-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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